5-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, also known as CMPD101, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Cerebrovascular and Anticonvulsant Activities
Cerebrovasodilatation through Selective Inhibition : A series of thiophene-2-sulfonamides, including those with arylthio, arylsulfinyl, and arylsulfonyl modifications, demonstrated significant anticonvulsant activities. Specifically, sulfones with halo substituents, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, showed potent anticonvulsant properties and selectively increased cerebral blood flow without inducing significant diuresis (Barnish et al., 1981).
Urease Inhibition and Antibacterial Properties
Facile Synthesis and Urease Inhibition : Thiophene sulfonamide derivatives synthesized via Suzuki cross-coupling reactions exhibited urease inhibition and hemolytic activities. The pattern of substitution and electronic effects of functional groups significantly influenced their activities. Specifically, a compound demonstrated high urease inhibition activity, suggesting potential applications in addressing conditions associated with urease activity (Noreen et al., 2017).
Antimicrobial and Antiviral Activities
Synthesis and Antiviral Activity : Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds exhibiting anti-tobacco mosaic virus activity. These findings indicate the potential of sulfonamide derivatives in developing new antiviral agents (Chen et al., 2010).
Catalysis and Chemical Synthesis
Catalytic Carbonylation and Structural Reactivity : The study of various sulfonamide derivatives in catalytic carbonylations highlighted the influence of structural properties on reactivities. This research provides insights into the design and synthesis of new compounds through catalytic processes, which can be essential for developing pharmaceuticals and materials (Besenyei et al., 2001).
properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-11-5-6-12(10-13(11)19-9-3-2-4-15(19)20)18-24(21,22)16-8-7-14(17)23-16/h5-8,10,18H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVDMZNEXPELEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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